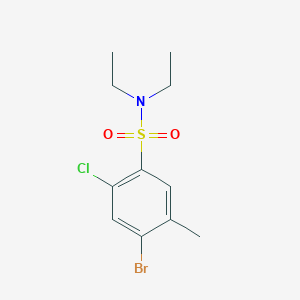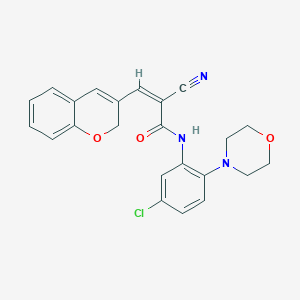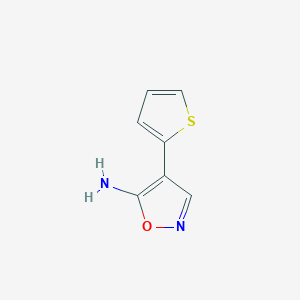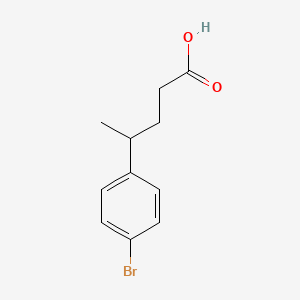![molecular formula C21H20BrN5 B2484464 3-(3-Bromophenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 866870-74-8](/img/structure/B2484464.png)
3-(3-Bromophenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazoloquinazoline derivatives, including compounds similar to "3-(3-Bromophenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline," have garnered attention due to their diverse pharmacological activities. They are synthesized via a series of reactions involving cyclization, substitution, and condensation steps. These compounds are studied for their molecular structure, chemical reactions, physical and chemical properties using various analytical methods (Wu et al., 2021).
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives typically involves ring-opening, cyclization, substitution, doamine condensation, and Mannich reactions. The structural confirmation is often achieved using spectroscopy (1H NMR, 13C NMR, MS, and FT-IR) and X-ray crystallography methods, ensuring the correct molecular structure (Wu et al., 2021).
Molecular Structure Analysis
The molecular structure of triazoloquinazolines is confirmed by X-ray diffraction, consistent with the structure optimized by density functional theory (DFT) calculations. DFT studies, including the B3LYP/6-311G (2d, p) method, help in understanding the geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis (Wu et al., 2021).
Chemical Reactions and Properties
Triazoloquinazoline derivatives exhibit various chemical reactions due to their complex structure, facilitating interactions with proteins and showing inhibitory activity against specific targets, which is often assessed through molecular docking studies (Wu et al., 2021).
科学的研究の応用
Anticancer Activity
Research on compounds similar to 3-(3-Bromophenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline has shown potential anticancer properties. A study by Ovádeková et al. (2005) demonstrated that quinazoline derivatives can act cytotoxically on tumor cell lines like HeLa, indicating potential as anticancer drugs. Similarly, Kovalenko et al. (2012) synthesized a combinatorial library of novel potential anticancer agents, including triazoloquinazolines, which showed significant activity against various cancer cell lines.
H1-Antihistaminic Activity
Several studies have investigated the H1-antihistaminic activity of triazoloquinazoline derivatives. Alagarsamy et al. (2005) synthesized novel derivatives that showed significant protection against histamine-induced bronchospasm in guinea pigs, with negligible sedation compared to standard antihistamines. This was echoed in studies by Alagarsamy et al. (2009) and Alagarsamy et al. (2008), demonstrating similar antihistaminic properties in related compounds.
Adenosine Receptor Antagonism
Burbiel et al. (2016) identified 2‐Amino[1,2,4]triazolo[1,5‐c]quinazolines as potent adenosine receptor antagonists, with potential in developing multitarget antagonists, including for cancer therapy.
Antibacterial Properties
Schabelnyk et al. (2020) investigated 2-Cycloalkyl-(hetaryl-)-[1,2,4]triazolo[1,5-c]quinazolines for their antibacterial activity. They found promising compounds that inhibited the growth of Staphylococcus aureus and Candida albicans.
Photophysical Properties
Kopotilova et al. (2023) synthesized 3-aryl-[1,2,4]triazolo[4,3-c]quinazoline derivatives with fluorescent properties, exploring their photophysical properties in different solvents and solid states.
Molecular Docking and Structure-Activity Relationships
Wu et al. (2021) synthesized a derivative of triazoloquinazoline and conducted molecular docking, showing favorable interaction with SHP2 protein, suggesting potential for targeted therapy.
特性
IUPAC Name |
3-(3-bromophenyl)-5-(3-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN5/c1-14-6-5-11-26(13-14)20-17-9-2-3-10-18(17)27-21(23-20)19(24-25-27)15-7-4-8-16(22)12-15/h2-4,7-10,12,14H,5-6,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMCPPXWFWXIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-3-methylpiperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2484383.png)
![1-(4-Chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2484384.png)

![4-Methyl-N-[2,2,2-trichloro-1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2484386.png)

![N-cyclopentyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2484389.png)




![N-(3,5-dimethoxyphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2484397.png)
![(E)-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2484398.png)
